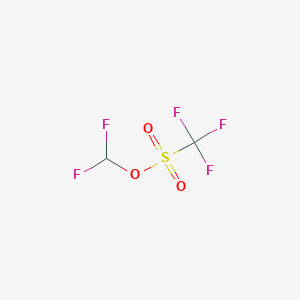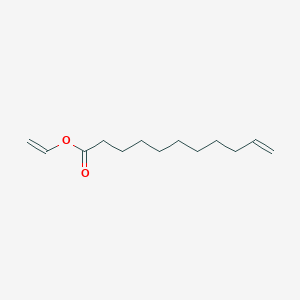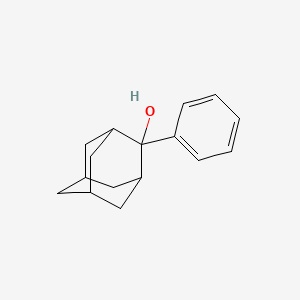
2-苯基金刚烷-2-醇
描述
2-Phenyladamantan-2-ol is an organic compound with the molecular formula C16H20O It is a derivative of adamantane, a polycyclic hydrocarbon, where one of the hydrogen atoms is replaced by a phenyl group and a hydroxyl group is attached to the same carbon atom
科学研究应用
2-Phenyladamantan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and biological activity.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
Target of Action
This compound is a derivative of adamantane, a class of compounds known for their potential in the design of complex molecules for studying biological activity . .
Biochemical Pathways
Adamantane derivatives have been used in the synthesis of biologically active structures , suggesting that they may interact with various biochemical pathways.
Result of Action
Given its potential as a subject for studying biological activity , it may have diverse effects at the molecular and cellular level.
生化分析
Biochemical Properties
2-Phenyladamantan-2-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between 2-Phenyladamantan-2-ol and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, 2-Phenyladamantan-2-ol may interact with proteins involved in cellular signaling pathways, influencing the overall biochemical environment within cells .
Cellular Effects
The effects of 2-Phenyladamantan-2-ol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the activation of protein kinases. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. For instance, 2-Phenyladamantan-2-ol can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 2-Phenyladamantan-2-ol exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, 2-Phenyladamantan-2-ol has been found to inhibit certain enzymes involved in the biosynthesis of cholesterol, thereby affecting lipid metabolism. Additionally, this compound can bind to DNA and RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyladamantan-2-ol have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to 2-Phenyladamantan-2-ol can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes. These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound .
Dosage Effects in Animal Models
The effects of 2-Phenyladamantan-2-ol vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At high doses, 2-Phenyladamantan-2-ol can exhibit toxic effects, including liver damage and disruption of normal cellular functions. These dosage-dependent effects underscore the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
2-Phenyladamantan-2-ol is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and HMG-CoA reductase, which are key regulators of fatty acid and cholesterol biosynthesis. By modulating the activity of these enzymes, 2-Phenyladamantan-2-ol can influence metabolic flux and alter the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of 2-Phenyladamantan-2-ol within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Once inside the cell, 2-Phenyladamantan-2-ol can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
2-Phenyladamantan-2-ol exhibits distinct subcellular localization patterns, which can influence its activity and function. It has been found to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in lipid metabolism and energy production. The subcellular localization of 2-Phenyladamantan-2-ol is regulated by targeting signals and post-translational modifications, which direct it to specific organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions
2-Phenyladamantan-2-ol can be synthesized through several methods. One common approach involves the reaction of adamantanone with phenylmagnesium bromide (a Grignard reagent) in the presence of a suitable solvent like diethyl ether. The reaction proceeds as follows:
Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in dry ether.
Addition to Adamantanone: The Grignard reagent is then added to adamantanone, resulting in the formation of 2-phenyladamantan-2-ol after hydrolysis.
Industrial Production Methods
Industrial production of 2-Phenyladamantan-2-ol typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Phenyladamantan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: 2-Phenyladamantan-2-one
Reduction: 2-Phenyladamantane
Substitution: Various substituted phenyladamantane derivatives
相似化合物的比较
2-Phenyladamantan-2-ol can be compared with other similar compounds such as:
2-Methyladamantan-2-ol: Similar structure but with a methyl group instead of a phenyl group.
2-Phenyladamantane: Lacks the hydroxyl group, affecting its reactivity and applications.
Adamantanone: The parent compound without the phenyl and hydroxyl groups.
The uniqueness of 2-Phenyladamantan-2-ol lies in its combination of the adamantane core with a phenyl and hydroxyl group, providing a distinct set of chemical and physical properties that make it valuable in various applications.
属性
IUPAC Name |
2-phenyladamantan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O/c17-16(13-4-2-1-3-5-13)14-7-11-6-12(9-14)10-15(16)8-11/h1-5,11-12,14-15,17H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVUOZUVEZBKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341219 | |
| Record name | 2-phenyladamantan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29480-18-0 | |
| Record name | 2-phenyladamantan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENYL-ADAMANTAN-2-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 2-Phenyladamantan-2-ol?
A1: 2-Phenyladamantan-2-ol crystallizes in the tetragonal system, specifically within the I41/a space group []. The crystal structure reveals that the molecules form tetramers via intermolecular hydrogen bonds. These tetramers are further held together by van der Waals forces, contributing to the overall stability of the crystal lattice [].
Q2: Are there any spectroscopic studies available on 2-Phenyladamantan-2-ol?
A2: While one of the provided abstracts doesn't offer specific data, it highlights the investigation of 2-Phenyladamantan-2-ol using Polarized FTIR spectroscopy []. This technique is valuable for understanding the vibrational modes of the molecule and its interactions with polarized light, offering insights into its structural features and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


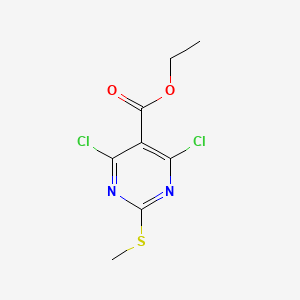
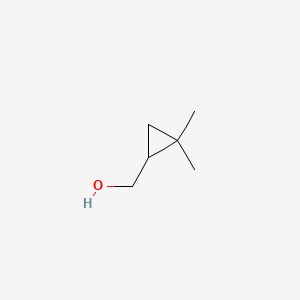
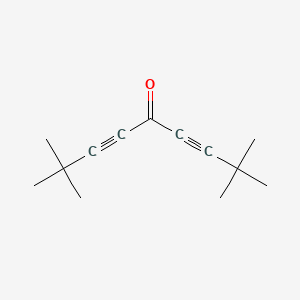

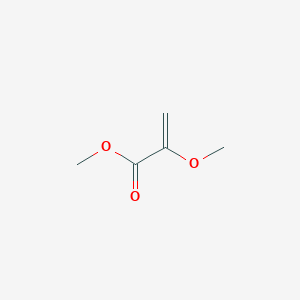
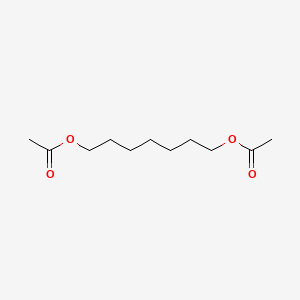
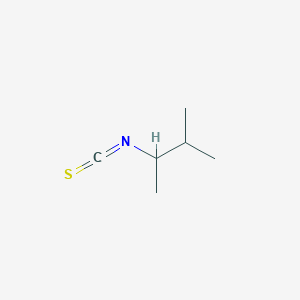

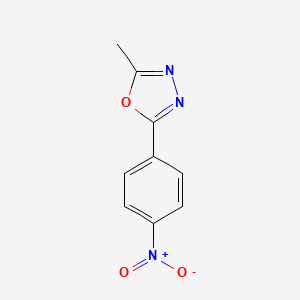

![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)
